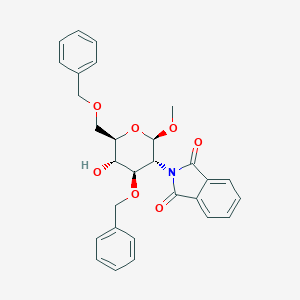

Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside

Descripción general

Descripción

Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside is a complex organic compound with significant potential in biomedical research. Its unique chemical structure, characterized by the presence of benzyl and phthalimido groups, imparts it with distinct properties that make it valuable for various scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside typically involves multiple stepsThe phthalimido group is then introduced at the 2 position through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.

Substitution: This reaction is commonly used to introduce new substituents at specific positions on the glucopyranoside ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Aplicaciones Científicas De Investigación

Glycosylation Reactions

One of the primary applications of this compound is in glycosylation reactions. Glycosylation is crucial for synthesizing oligosaccharides and glycoconjugates, which play vital roles in biological processes.

- Selectivity Control : The benzyl protecting groups allow for regioselective glycosylation, which is essential for producing specific glycosidic linkages without unwanted side reactions .

- Building Block : It serves as a key building block for synthesizing various glycosides used in pharmaceuticals and biochemistry .

Synthesis of Glycoconjugates

The compound is instrumental in synthesizing glycoconjugates, which are important in drug development and vaccine formulation.

- Case Study : A study demonstrated the successful use of methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside to create glycoproteins that enhance immune responses against pathogens .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications.

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties by interfering with viral glycoprotein synthesis, which is crucial for viral entry into host cells .

Mecanismo De Acción

The mechanism of action of Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside involves its interaction with specific molecular targets. The phthalimido group can interact with proteins or enzymes, inhibiting their activity. The benzyl groups may enhance the compound’s binding affinity and specificity for its targets .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2,3-di-O-benzyl-6-deoxy-alpha-D-glucopyranoside

- Methyl 3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside

Uniqueness

Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside is unique due to its specific substitution pattern and the presence of both benzyl and phthalimido groups. This combination imparts it with distinct chemical and biological properties, making it more versatile and effective in various applications compared to similar compounds .

Actividad Biológica

Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside (referred to as Methyl 3,6-Di-O-benzyl Glc) is a synthetic glycoside that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural modifications that enhance its solubility and reactivity, making it a valuable candidate for various biological applications.

Chemical Structure and Properties

Methyl 3,6-Di-O-benzyl Glc has the molecular formula C29H29NO7 and a molecular weight of 485.55 g/mol. The presence of benzyl groups at the 3 and 6 positions of the glucose moiety contributes to its hydrophobic properties, which can influence its interaction with biological membranes and proteins.

| Property | Value |

|---|---|

| Molecular Formula | C29H29NO7 |

| Molecular Weight | 485.55 g/mol |

| CAS Number | 97242-79-0 |

| Solubility | Moderate in organic solvents |

| Appearance | Colorless crystals |

Antimicrobial Properties

Research indicates that Methyl 3,6-Di-O-benzyl Glc exhibits significant antimicrobial activity. A study by Ferro et al. (2021) demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . The mechanism appears to involve disruption of bacterial cell wall synthesis, a common target for antibiotic development.

Antioxidant Activity

Antioxidant properties have been attributed to Methyl 3,6-Di-O-benzyl Glc due to its ability to scavenge free radicals. In vitro assays showed that this compound could effectively reduce oxidative stress markers in cultured cells, indicating its potential role in protecting against oxidative damage associated with various diseases .

Enzyme Inhibition

Methyl 3,6-Di-O-benzyl Glc has also been studied for its enzyme inhibition capabilities. Specifically, it has been found to inhibit glycosidases, which are enzymes involved in carbohydrate metabolism. This inhibition can have implications for managing conditions like diabetes by regulating glucose absorption and metabolism .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of Methyl 3,6-Di-O-benzyl Glc showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong antibacterial activity .

- Oxidative Stress Reduction : In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with Methyl 3,6-Di-O-benzyl Glc resulted in a significant decrease in reactive oxygen species (ROS) levels by approximately 40%, highlighting its potential as an antioxidant agent .

- Glycosidase Inhibition : The compound was tested against alpha-glucosidase and exhibited an IC50 value of 30 µM, suggesting moderate inhibition which could be beneficial in managing postprandial blood glucose levels in diabetic patients .

Propiedades

IUPAC Name |

2-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO7/c1-34-29-24(30-27(32)21-14-8-9-15-22(21)28(30)33)26(36-17-20-12-6-3-7-13-20)25(31)23(37-29)18-35-16-19-10-4-2-5-11-19/h2-15,23-26,29,31H,16-18H2,1H3/t23-,24-,25-,26-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGWWXBDCFGNEC-ZOLYYXPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469885 | |

| Record name | Methyl 3,6-di-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97242-79-0 | |

| Record name | Methyl 3,6-di-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.